molecular formula C16H22BrFN2O2 B572325 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene CAS No. 1355247-99-2

4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Cat. No. B572325
CAS RN: 1355247-99-2
M. Wt: 373.266
InChI Key: QCNUIUCTFIJPDH-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene (4-Br-2-PFB) is an organofluorine compound with a wide range of applications in the scientific and industrial fields. It is a versatile molecule that has been used in various chemical syntheses and has been found to be effective in the treatment of various diseases. 4-Br-2-PFB is a white crystalline solid that is insoluble in water and soluble in organic solvents. It is a highly reactive compound that has been used in a variety of syntheses and has been found to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Applications

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, was developed due to its importance in manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis involves diazotization and coupling reactions, highlighting the utility of bromo-fluoro compounds in chemical synthesis and pharmaceutical manufacturing (Qiu et al., 2009).

Environmental Impact Studies

The occurrence of novel brominated flame retardants (NBFRs) in various environments was reviewed, emphasizing the need for research on their occurrence, fate, and toxicity. This context is relevant for understanding the environmental implications of bromo-fluoro compounds, including potential derivatives like "4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene" (Zuiderveen et al., 2020).

Medical Diagnostics and Treatment

BODIPY compounds, which could be structurally related to the molecule given their utility in synthesizing fluorescent markers, have seen advances in medical diagnostics and treatment. These compounds are utilized for bioimaging and constructing multifunctional drug carriers, showcasing the broader utility of specialized chemical entities in enhancing therapeutic efficiency and diagnostic capabilities (Marfin et al., 2017).

Pharmacological Research

Pharmacokinetics, pharmacodynamics, and toxicology studies of new psychoactive substances (NPS) provide insights into the medical and biological research applications of synthetic compounds. Although not directly related, such studies frame the context in which specialized chemicals like "4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene" might be researched for potential pharmacological effects (Nugteren-van Lonkhuyzen et al., 2015).

properties

IUPAC Name

tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(17)4-5-14(12)18/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUIUCTFIJPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742804
Record name tert-Butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

CAS RN

1355247-99-2
Record name 1-Piperazinecarboxylic acid, 4-[(5-bromo-2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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